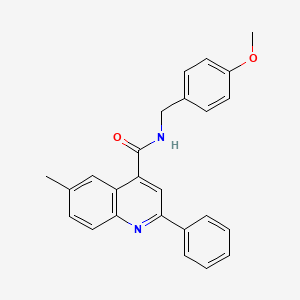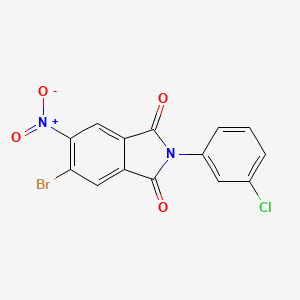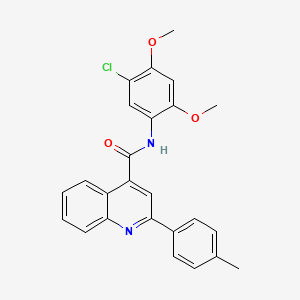
N-(4-methoxybenzyl)-6-methyl-2-phenyl-4-quinolinecarboxamide
Descripción general
Descripción
Compounds like “N-(4-methoxybenzyl)-6-methyl-2-phenyl-4-quinolinecarboxamide” belong to a class of organic compounds known as quinolines, which are characterized by a 2-benzyl fused pyridine ring . The methoxybenzyl group attached to the nitrogen atom and the phenyl group at the 2-position are common functional groups that can influence the compound’s properties and reactivity .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of appropriate precursors . For instance, thiosemicarbazones can be obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide and a suitable aldehyde or ketone .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques, including NMR and IR spectroscopy . X-ray crystallography can provide detailed information about the arrangement of atoms in the crystal and the shape of the molecule .Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by the functional groups present in the molecule. For example, the presence of the methoxybenzyl group can affect the compound’s reactivity towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-methyl-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-8-13-23-21(14-17)22(15-24(27-23)19-6-4-3-5-7-19)25(28)26-16-18-9-11-20(29-2)12-10-18/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQPOSSVBBFNHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-fluorophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B3500329.png)
![6-methyl-2-(2-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B3500335.png)
![N-[4-(aminosulfonyl)phenyl]-6-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B3500345.png)


![methyl 5-(aminocarbonyl)-4-methyl-2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B3500363.png)
![N-[4-(aminosulfonyl)benzyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500365.png)
![methyl 3-({[6-bromo-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B3500376.png)

![isopropyl 4-({[6,8-dimethyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B3500387.png)
![8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500393.png)

![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B3500419.png)